Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate
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Overview
Description
Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a chemical compound with the molecular formula C14H16O4. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of an ethyl ester group at the 6-position, a dimethyl group at the 2-position, and a ketone group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-4-oxochroman-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-dimethyl-4-oxochroman-7-carboxylate: Similar structure but with the ester group at the 7-position instead of the 6-position.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-4-17-13(16)9-5-6-12-10(7-9)11(15)8-14(2,3)18-12/h5-7H,4,8H2,1-3H3 |
InChI Key |
IRQVLIITEKTWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C |
Origin of Product |
United States |
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